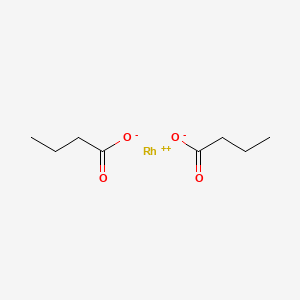

Rhodium dibutyrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56047-14-4 |

|---|---|

Molecular Formula |

C8H14O4Rh |

Molecular Weight |

277.10 g/mol |

IUPAC Name |

butanoate;rhodium(2+) |

InChI |

InChI=1S/2C4H8O2.Rh/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

UJKGHGCNRPPHJM-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation of Dirhodium Dibutyrate

Dimeric Paddlewheel Structural Motif of Dirhodium(II) Tetracarboxylates

A defining feature of the paddlewheel structure is a direct rhodium-rhodium single bond. rsc.orgnih.gov This metal-metal bond is the result of specific molecular orbital interactions between the d-orbitals of the two rhodium ions, leading to an electronic configuration often described as σ²π⁴δ²δ²π⁴. nih.govosti.gov The Rh-Rh bond length is sensitive to the nature of both the equatorial and, to a lesser extent, the axial ligands. rsc.orgosti.gov For typical dirhodium(II) tetracarboxylate complexes, this distance falls within a narrow range of approximately 2.35 to 2.45 Å. rsc.orgnih.gov Theoretical calculations, such as Mayer bond order, can be used to provide a measure of the covalency of the Rh-Rh bond. osti.gov

In dirhodium(II) tetrabutyrate, the equatorial plane of the dinuclear core is occupied by four bridging butyrate (B1204436) (CH₃(CH₂)₂COO⁻) ligands. organic-chemistry.orgacs.org Each butyrate ligand spans the two rhodium atoms, with one oxygen atom from the carboxylate group coordinating to each metal center. This chelation by the four carboxylate groups creates a stable and rigid scaffold that holds the two rhodium atoms in place, facilitating the formation of the Rh-Rh bond. nih.gov The carboxylate ligands are generally less labile than the axial ligands, providing structural integrity to the paddlewheel complex. nih.gov

Axial Ligand Coordination and Adduct Formation

The two axial positions, one on each rhodium atom, are perpendicular to the equatorial plane defined by the butyrate ligands. These sites are catalytically active and readily available for coordination by Lewis bases. acs.orgnih.gov The binding of ligands at these axial sites is a crucial aspect of the reactivity of dirhodium tetracarboxylate complexes. The coordination is typically labile, allowing for the reversible binding of substrates and reagents. acs.orgnih.gov

Donor solvents and other ancillary ligands can coordinate to the axial sites, forming adducts. rsc.orgnih.gov Solvents such as N,N-dimethylformamide (DMF) and acetone (B3395972) have been shown to coordinate to the axial positions of dirhodium tetracarboxylate complexes, as confirmed by X-ray crystallography. nih.govresearchgate.net The strength of the coordination depends on the donor strength of the ligand. rsc.org This axial ligation can influence the chemical environment at the rhodium nuclei, which can be observed through techniques like ¹⁰³Rh NMR spectroscopy, where stronger donors cause greater "deshielding". rsc.org

The coordination of a ligand to an axial site has a significant impact on the electronic structure of the dirhodium core. rsc.orgnih.gov The donor ligand introduces electron density into the vacant Rh-Rh σ* antibonding orbital. rsc.org This population of the σ* orbital leads to observable changes in the complex's electronic absorption spectrum, often resulting in a distinct color change. rsc.org While this interaction affects the electronic properties, its effect on the Rh-Rh bond length is generally minor. rsc.org The bond length is considered relatively insensitive to axial ligation because the interaction primarily involves the unoccupied LUMO. rsc.org However, the axial ligation does raise the energy of the LUMO, leading to an increase in the HOMO-LUMO gap. rsc.org

| Complex | Axial Ligand | Rh-Rh Bond Length (Å) | Reference |

|---|---|---|---|

| Dirhodium(II) tetraacetate dihydrate | H₂O | 2.39 | scispace.com |

| Dirhodium(II) tetra(1-naphthoate) | Acetone | 2.374 | nih.gov |

| Dirhodium(II) tetra(2-naphthoate) | Acetone | 2.395 | nih.gov |

| cis-Rh₂(μ-form)₂(μ-npCOO)₂ | Internal Carboxylate | 2.4482 | osti.gov |

Mixed-Valence Rhodium Complexes Incorporating Butyrate Ligands

While the Rh(II,II) oxidation state is the most common for these paddlewheel complexes, oxidation to a mixed-valence Rh(II,III) state (a Rh₂⁵⁺ core) is possible and has been studied in the context of catalysis. organic-chemistry.orgrsc.org The generation of stable, well-characterized mixed-valence dirhodium tetrabutyrate complexes is not widely documented in the literature. However, related systems incorporating butyrate ligands alongside other functionalities have been successfully synthesized and characterized.

Metal Synergism in Rhodium-Rhodium Bonded Systems (e.g., Rhodium Butyrate)

Dirhodium tetracarboxylates, such as dirhodium tetrabutyrate, are characterized by a "paddlewheel" structure where two rhodium atoms are bridged by four carboxylate ligands. wikipedia.org A significant feature of these dinuclear compounds is the presence of a rhodium-rhodium bond, which can range from a single to a quadruple bond. wikipedia.org The nature of this metal-metal interaction is fundamental to the chemistry and catalytic activity of these complexes. The concept of metal synergism in these systems refers to the cooperative effect between the two rhodium centers, where the electronic properties and reactivity of the dinuclear core are distinct from those of a mononuclear rhodium complex.

The interaction between the two metal centers can influence the binding of axial ligands. acs.org In dirhodium tetrabutyrate, the coordination of ligands at the axial positions can lead to a synergistic interaction that affects π-back-bonding. acs.org This effect involves the inductive transfer of charge through the metal-metal bond, influencing the ligand-binding properties of the complex. acs.org Spectroscopic and theoretical studies have been employed to understand the electronic structure and the extent of this synergism. The interaction between the rhodium atoms modifies the energy levels of the metal d-orbitals, particularly the σ, π, and δ orbitals involved in the Rh-Rh bond, and the σ* antibonding orbital. researchgate.net The energy of the π* → σ* transition, often observed in the visible region of the electronic spectrum for lantern-type dirhodium(II) tetracarboxylates, is sensitive to axial ligand coordination. researchgate.net This coordination can cause a blue shift in the absorption band, indicating a rise in the σ* orbital energy due to axial σ-interaction. researchgate.net

Research on dirhodium tetrabutyrate adducts has explored the question of whether a synergistic metal-metal interaction leads to π-back-bond stabilization. acs.org The electronic communication between the two rhodium atoms allows for the tuning of the catalytic activity. For instance, modifications to the carboxylate ligands can electronically influence the Rh-Rh core, which in turn affects the substrate activation at the axial coordination sites. This cooperative effect is crucial in many catalytic applications of rhodium carboxylates, such as in cyclopropanation and C-H insertion reactions, where the substrate interacts with an axial site of the dinuclear catalyst. wikipedia.org

General Coordination Modes in Rhodium Complexes Relevant to Carboxylates

Carboxylate ligands are versatile and can coordinate to metal centers, including rhodium, in various modes. wikipedia.orgchempedia.info The specific coordination mode depends on factors such as the nature of the other ligands in the complex, the metal's oxidation state, and the reaction conditions. researchgate.net For rhodium complexes, several coordination modes are particularly relevant.

Monodentate Ligation: In this mode, the carboxylate ligand binds to the rhodium center through only one of its oxygen atoms (κ¹-coordination). wikipedia.orgresearchgate.net This type of coordination is observed in various rhodium complexes. nih.gov While less common than the bridging mode in dinuclear carboxylates, monodentate coordination is an important feature in mononuclear rhodium complexes and can be an intermediate in ligand exchange reactions. wpmucdn.com Trifluoroacetate (B77799) ligands, for example, often bind in a monodentate fashion in mononuclear complexes. wikipedia.org The flexibility of the monodentate bridge can lead to a variety of metal-metal distances and coordination geometries. wpmucdn.com

Tridentate Ligation: Tridentate ligands bind to a metal center through three donor atoms. In the context of rhodium chemistry, pincer ligands are a prominent example of tridentate coordination. nih.gov A pincer ligand typically has a central aromatic ring with two donor arms that bind to the metal, forming a rigid and stable mer-planar coordination geometry. nih.gov While carboxylate groups themselves are not typically tridentate, they can be incorporated into larger ligand frameworks that exhibit tridentate coordination. More commonly, rhodium complexes feature tridentate nitrogen-donor or phosphine-based pincer ligands. nih.govnih.gov For instance, a rhodium(III) complex with a 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (H₂Lᵗᵇᵘ) ligand demonstrates a distorted octahedral geometry where the tridentate N,N,N-donor ligand and three chloro ligands coordinate to the rhodium center. nih.gov

Pincer-type Ligations: Pincer complexes have gained significant attention due to their unique structures, stability, and catalytic applications. sciengine.comresearchgate.net These complexes involve a tridentate ligand that binds to the metal in a meridional fashion. The donor atoms can vary, leading to different types of pincer ligands such as PCP, NCN, and POCOP. researchgate.net Rhodium pincer complexes have been synthesized and studied for various catalytic transformations. researchgate.net For example, rhodium complexes with PAlP pincer-type ligands, featuring an aluminum-based central moiety, have been prepared and show unique electronic properties and very short Rh-Al bonds. nih.gov The rigid structure of pincer ligands provides thermal stability and allows for fine-tuning of the steric and electronic properties of the rhodium center. researchgate.net

Interactive Data Table: Selected Bond Lengths in a Rhodium Pincer Complex

The following table presents selected bond lengths for the rhodium(III) pincer complex [RhIII(H₂Lᵗᵇᵘ)Cl₃], illustrating the coordination environment. nih.gov

| Bond | Length (Å) |

| Rh-N1 (central) | 1.968(3) |

| Rh-N2 (side) | 2.054(3) |

| Rh-N3 (side) | 2.059(3) |

| Rh-Cl1 | 2.361(1) |

| Rh-Cl2 | 2.341(1) |

| Rh-Cl3 | 2.378(1) |

Interactive Data Table: Coordination Modes of Carboxylate Ligands

This table summarizes the key features of the coordination modes discussed.

| Coordination Mode | Description | Typical Rhodium Context |

| Monodentate (κ¹) | Binds through one oxygen atom. wikipedia.org | Mononuclear complexes, reaction intermediates. nih.govwpmucdn.com |

| Tridentate | Binds through three donor atoms, often in a meridional fashion. nih.gov | Pincer complexes with ligands like N,N,N-donors or PCP systems. nih.govnih.govresearchgate.net |

| Pincer-type | A specific type of tridentate ligation creating a rigid, planar geometry. sciengine.com | Catalytically active complexes used in various organic transformations. researchgate.netresearchgate.net |

Spectroscopic Characterization and Mechanistic Insights

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of rhodium carboxylate complexes in the solid state. This technique allows for the accurate measurement of bond lengths and angles, providing a foundational understanding of the geometric and electronic structure of these compounds.

Determination of Rhodium-Rhodium Bond Lengths and Distances

A key feature of dirhodium tetracarboxylate compounds is the presence of a rhodium-rhodium bond. The length of this bond is a critical parameter that reflects the oxidation state of the rhodium centers and the nature of the bridging and axial ligands. In a typical paddlewheel structure of a rhodium(II) carboxylate, the Rh-Rh distance is indicative of a single bond. For instance, in a related rhodium(II) acetate (B1210297) complex, the Rh-Rh distance is 2.421(1) Å. researchgate.net The specific butyrate (B1204436) ligands in rhodium dibutyrate influence the electronic environment around the rhodium centers, which in turn can subtly affect this bond length. Studies on various rhodium complexes have shown that intermolecular Rh···Rh distances can range from 3.18 to 3.54 Å in dimer-like arrangements. up.ac.za In some cases, excitation with laser light can lead to a decrease in the intermolecular Rh···Rh distance, for example from 3.379(4) to 3.19(1) Å. uchicago.edu

| Complex | Rh-Rh Distance (Å) | Comment |

|---|---|---|

| Rhodium(II) acetate complex | 2.421(1) | Intramolecular bond researchgate.net |

| [Rh(β-diketonato)(CO)2] complexes | 3.18 - 3.54 | Intermolecular distance in dinuclear units up.ac.za |

| Rh-4-Br (Ground State) | 3.379(4) | Intermolecular distance uchicago.edu |

| Rh-4-Br (Excited State) | 3.19(1) | Transient intermolecular distance upon laser excitation uchicago.edu |

Analysis of Rhodium-Oxygen and Rhodium-Nitrogen Coordination Distances and Angles

The coordination environment of the rhodium atoms is further defined by the distances and angles of the bonds to the oxygen atoms of the butyrate ligands and, in some derivatives, to nitrogen-containing axial ligands. In the equatorial plane of the paddlewheel structure, four oxygen atoms from the bridging butyrate ligands coordinate to each rhodium atom. The Rh-O bond lengths are typically in the range of 2.021(3) to 2.203(3) Å. researchgate.net These distances are sensitive to the electronic properties of the carboxylate ligand and any axial ligands present.

When axial ligands containing nitrogen are introduced, Rh-N bonds are formed. The geometry and length of these bonds provide insight into the nature of the axial coordination. The coordination geometry around the rhodium atoms in such adducts is often a distorted octahedron. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR) for Ligand Vibrations and Metal-Ligand Interactions

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of the ligands and their interactions with the rhodium centers in rhodium dibutyrate. colorado.educolorado.edu The positions and intensities of the absorption bands in an FT-IR spectrum provide a molecular fingerprint of the compound.

The most informative region in the FT-IR spectrum of rhodium dibutyrate is where the carboxylate stretching vibrations appear. The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate groups are particularly sensitive to the coordination mode. In the unidentate coordination, the difference between these two frequencies (Δν) is larger than in the bridging bidentate mode characteristic of the paddlewheel structure. For rhodium dibutyrate, characteristic bands for the C-H stretching of the butyl groups are observed in the 2800-3000 cm⁻¹ region. vscht.cz The strong absorption bands corresponding to the carboxylate groups provide direct evidence of the ligand's coordination to the rhodium centers. researchgate.netmdpi.com

Metal-ligand interactions can also be observed in the far-infrared region, where the Rh-O stretching vibrations typically occur. libretexts.org These bands are generally weaker and appear at lower frequencies. Changes in the positions of these bands upon coordination of axial ligands can provide information about the strength of the axial interaction.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | Indicates presence of butyl chains vscht.cz |

| Asymmetric COO⁻ Stretch (ν_as) | 1550 - 1650 | Sensitive to coordination mode of carboxylate colorado.edu |

| Symmetric COO⁻ Stretch (ν_s) | 1400 - 1450 | |

| Rh-O Stretch | Below 400 | Directly probes the metal-ligand bond libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of rhodium dibutyrate in both solution and the solid state. nih.govnih.gov It provides detailed information about the connectivity and chemical environment of the atoms.

Application of ¹H and ¹³C NMR for Solution-State Structural Elucidation

In solution, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of the butyrate ligands and to study the dynamic behavior of the complex. researchgate.net

The ¹H NMR spectrum of rhodium dibutyrate displays characteristic signals for the protons of the butyl groups. The chemical shifts and coupling patterns of the α-methylene, β-methylene, and terminal methyl protons provide definitive evidence for the presence of the butyrate ligand. The integration of these signals confirms the stoichiometry of the ligands relative to the dirhodium core.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carboxylate carbon and the different carbon atoms of the butyl chain. chemguide.co.uklibretexts.orgoregonstate.edu The chemical shift of the carboxylate carbon is particularly sensitive to the electronic environment and can be influenced by the presence of axial ligands. researchgate.net

| Nucleus | Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | α-CH₂ | 2.0 - 2.5 |

| β-CH₂ | 1.5 - 1.8 | |

| γ-CH₃ | 0.8 - 1.0 | |

| ¹³C | C=O | 170 - 185 |

| α-CH₂ | 35 - 45 | |

| β-CH₂ | 18 - 25 | |

| γ-CH₃ | 13 - 15 |

Solid-State NMR (e.g., ¹³C CP/MAS NMR) for Immobilized Systems

For rhodium dibutyrate catalysts that are immobilized on solid supports, solid-state NMR (SSNMR) spectroscopy is a crucial characterization technique. nih.govrsc.orgresearchgate.net In particular, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR allows for the acquisition of high-resolution spectra of solid samples. mdpi.comresearchgate.net

This technique can be used to study the structure of the immobilized complex and its interaction with the support material. researchgate.net By comparing the solid-state NMR spectra of the immobilized catalyst with that of the free complex, changes in the chemical environment of the butyrate ligands upon immobilization can be detected. This can provide insights into the mode of attachment and the distribution of the catalyst on the support surface. Furthermore, solid-state NMR can be used to monitor changes in the catalyst structure during the course of a reaction, providing valuable mechanistic information. dtic.mil

Use of NMR for Investigating Reaction Intermediates and Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of rhodium-catalyzed reactions and characterizing transient intermediates. While direct NMR data for rhodium dibutyrate are not extensively reported in isolation, studies on analogous dirhodium paddlewheel complexes, such as those with pivalate (B1233124) or acetate ligands, provide significant insights into their catalytic cycles. Both ¹H and ¹³C NMR are routinely used to monitor the transformation of substrates and the formation of products, while more specialized techniques, including ¹⁰³Rh NMR, offer direct information about the electronic environment of the metal center. acs.orghuji.ac.il

In catalysis, particularly in reactions involving carbenes generated from diazo compounds, in situ NMR spectroscopy allows for the observation of reactive intermediates. acs.org For instance, studies on dirhodium tetracarboxylate catalysts have successfully characterized the formation of rhodium-bound carbene intermediates. acs.org The chemical shifts of the carbene carbon in ¹³C NMR spectra are particularly informative. Computational studies, in conjunction with experimental data, have shown that the chemical shift of the carbene carbon can be correlated with the reactivity and stability of the intermediate. For example, in a comparative study of a heteroleptic dirhodium catalyst, the carbene bound to a more electron-rich Rh[O₃N] face was observed by NMR spectroscopy and found to be the more thermodynamically stable species. acs.org

Kinetic studies using NMR are also prevalent. By monitoring the concentration of reactants and products over time, kinetic isotope effect (KIE) experiments can be conducted to probe the nature of the reactive intermediates and the rate-determining steps of a reaction. nih.gov For example, the high sensitivity of ¹⁹F NMR has been beneficial in determining the selectivity and mechanism in C-H functionalization reactions. nih.gov Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to determine the size of catalytic species in solution, helping to distinguish between monomeric and dimeric resting states of a catalyst. rsc.org

The table below presents computed ¹³C NMR chemical shifts for a rhodium-bound donor/acceptor carbene intermediate, illustrating the sensitivity of the chemical shift to the ligand environment. acs.org

| Computational Method | Catalyst Face | Computed ¹³C Shift (ppm) |

|---|---|---|

| B3LYP/def2-SVP | Rh[O₄] | 180.5 |

| B3LYP/def2-SVP | Rh[O₃N] | 172.0 |

| TPSS/def2-TZVP | Rh[O₄] | 183.1 |

| TPSS/def2-TZVP | Rh[O₃N] | 173.1 |

X-ray Absorption Spectroscopy (XAS) for Local Structural Order and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. tamu.edu It is particularly valuable for studying catalysts like rhodium dibutyrate, as it can be applied to samples in various states, including crystalline solids, solutions, and in situ reaction conditions. tamu.edukyoto-u.ac.jp The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

The XANES region, which is near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the rhodium atoms. kyoto-u.ac.jplibretexts.org The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. researchgate.net For rhodium compounds, the Rh K-edge or L-edge can be probed. nih.gov The L-edge, in particular, directly probes the unoccupied 4d orbitals, providing detailed information on the electronic structure. nih.gov By comparing the XANES spectrum of rhodium dibutyrate to those of rhodium standards with known oxidation states (e.g., Rh metal (0), Rh₂O₃ (+3)), the average oxidation state of the rhodium centers in the complex can be precisely determined. researchgate.net In situ XANES studies can track changes in the rhodium oxidation state during a catalytic cycle, for example, during oxidative addition or reductive elimination steps. nih.govresearchgate.netresearchgate.net

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment of the rhodium atoms. kyoto-u.ac.jp Analysis of the EXAFS data can determine the coordination number, distances, and types of neighboring atoms. For rhodium dibutyrate, this would provide precise measurements of the Rh-Rh bond length, the Rh-O bond distances to the bridging butyrate ligands, and the coordination of any axial ligands. researchgate.net This information is crucial for understanding the structural integrity of the paddlewheel complex under reaction conditions and how it interacts with substrates.

The following table summarizes the type of information that can be obtained from different regions of the XAS spectrum for a compound like rhodium dibutyrate.

| Spectroscopic Region | Primary Information Obtained | Application to Rhodium Dibutyrate |

|---|---|---|

| XANES | Oxidation State, Coordination Geometry | Determination of Rh(II) state; monitoring redox changes during catalysis. |

| EXAFS | Bond Distances, Coordination Number, Neighboring Atom Identity | Measurement of Rh-Rh and Rh-O bond lengths; characterization of axial ligand binding. |

Electrochemical Studies for Redox Properties of Rhodium Dibutyrate and Analogues

Electrochemical methods, such as cyclic voltammetry, are essential for characterizing the redox properties of dirhodium(II) tetracarboxylate complexes, including rhodium dibutyrate and its analogues. These studies provide information on the potentials at which the complex can be oxidized or reduced, the stability of the resulting species, and the influence of the ligand environment and solvent on these properties. acs.org

Dirhodium(II,II) tetracarboxylates typically undergo a one-electron oxidation to form a dirhodium(II,III) species. acs.org The potential at which this oxidation occurs is sensitive to the electronic properties of the bridging carboxylate ligands. Electron-donating groups on the carboxylate, such as the propyl groups in dibutyrate, generally make the complex easier to oxidize (i.e., the oxidation occurs at a less positive potential) compared to ligands with electron-withdrawing groups. rsc.org The solvent also plays a significant role, with different coordinating solvents affecting the observed redox potentials. acs.org

The oxidation process is often reversible or quasi-reversible, indicating that the resulting Rh₂(II,III) cation is stable on the timescale of the cyclic voltammetry experiment. Further oxidation to a Rh₂(III,III) species may also be observed at higher potentials. Reduction of the Rh₂(II,II) core can also occur, though it is often irreversible. researchgate.net

The redox properties are crucial for understanding the catalytic activity of rhodium dibutyrate, especially in reactions that may involve single-electron transfer steps or where the catalyst's resting state can be influenced by the reaction's redox environment. tamu.edu For instance, the electrophilicity of rhodium carbene intermediates, which are key in many catalytic transformations, is directly related to the electronic properties of the dirhodium core, which can be probed electrochemically. nih.gov

The table below shows the oxidation potentials for a series of dirhodium(II) tetracarboxylate complexes, illustrating the effect of the carboxylate substituent on the redox properties.

| Complex: Rh₂(O₂CR)₄ | R Group | E₁/₂ (Oxidation, V vs. SCE) | Solvent |

|---|---|---|---|

| Rhodium(II) trifluoroacetate (B77799) | -CF₃ | 1.15 | CH₂Cl₂ |

| Rhodium(II) acetate | -CH₃ | 0.82 | CH₂Cl₂ |

| Rhodium(II) propionate (B1217596) | -CH₂CH₃ | 0.79 | CH₂Cl₂ |

| Rhodium(II) butyrate | -CH₂CH₂CH₃ | 0.78 | CH₂Cl₂ |

Data adapted from electrochemical studies on dirhodium(II) tetracarboxylates. acs.org

Computational and Theoretical Investigations of Rhodium Dibutyrate Systems

Density Functional Theory (DFT) Calculations on Dirhodium(II) Complexes

DFT calculations have been extensively employed to model the geometric and electronic properties of dirhodium(II) tetracarboxylate complexes, providing a robust theoretical framework for understanding their behavior. These studies are crucial for rationalizing experimental observations and for the predictive design of new catalysts with enhanced properties.

Electronic Structure Analysis and Rhodium-Rhodium Bond Stability

The electronic structure of dirhodium(II) paddlewheel complexes, such as rhodium dibutyrate, is characterized by a significant metal-metal interaction. DFT calculations have been instrumental in defining the nature of the rhodium-rhodium (Rh-Rh) bond. The electronic configuration of the Rh₂(II,II) core is generally described as σ²π⁴δ²δ²π⁴. This configuration indicates a formal single bond between the two rhodium atoms, arising from the σ-orbital. The relative energies of the molecular orbitals (HOMO and LUMO) are critical in determining the complex's reactivity and spectroscopic properties.

The stability of the Rh-Rh bond is a key factor in the catalytic activity of these complexes. DFT calculations allow for the quantification of this bond's strength and how it is influenced by the surrounding ligands. The carboxylate bridges, such as the butyrate (B1204436) groups in rhodium dibutyrate, play a crucial role in maintaining the dinuclear structure and modulating the electronic properties of the Rh-Rh bond. Theoretical studies have shown that the nature of the carboxylate substituent can subtly influence the Rh-Rh distance and, consequently, its stability and reactivity.

Table 1: Representative Calculated Rh-Rh Bond Distances in Dirhodium(II) Complexes

| Complex | Method | Calculated Rh-Rh Distance (Å) |

|---|---|---|

| [Rh₂(O₂CH)₄] | DFT | 2.38 - 2.42 |

| [Rh₂(O₂CCH₃)₄] | DFT | 2.39 - 2.45 |

| [Rh₂(O₂CCF₃)₄] | DFT | 2.40 - 2.46 |

Note: The exact calculated bond distances can vary depending on the functional and basis set used in the DFT calculations.

Normal Coordinate Analysis and Potential Energy Distribution

Normal coordinate analysis, often performed in conjunction with DFT calculations, is a powerful technique for assigning vibrational spectra (infrared and Raman) of dirhodium(II) complexes. This analysis provides a detailed description of the vibrational modes of the molecule, including the stretching and bending frequencies of the Rh-Rh bond and the Rh-O bonds of the carboxylate bridges.

The potential energy distribution (PED) derived from this analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. For dirhodium carboxylates, this has been crucial in unequivocally assigning the Rh-Rh stretching frequency, which is a direct probe of the metal-metal bond strength. These calculations have shown that the Rh-Rh stretching mode is often coupled with other vibrational modes of the molecule, such as the Rh-O stretching modes.

Table 2: Calculated Vibrational Frequencies and Potential Energy Distribution for a Model Dirhodium(II) Carboxylate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (%) |

|---|---|---|

| ν(Rh-Rh) | 280 - 350 | ν(Rh-Rh): 40-60, δ(O-Rh-O): 20-30, ν(Rh-O): 10-20 |

| ν(Rh-O) symmetric | 350 - 400 | ν(Rh-O): 50-70, ν(Rh-Rh): 10-20, δ(Rh-O-C): 10-15 |

| ν(Rh-O) asymmetric | 450 - 500 | ν(Rh-O): 60-80, δ(O-C-O): 10-15 |

Note: The values are approximate and can vary based on the specific complex and computational methodology.

Elucidation of Mechanistic Pathways for Catalytic Reactions

DFT calculations have been pivotal in mapping out the intricate mechanistic pathways of reactions catalyzed by dirhodium(II) complexes, such as cyclopropanation, C-H insertion, and ylide formation. These calculations allow for the characterization of fleeting intermediates and high-energy transition states that are challenging to observe experimentally.

A key aspect of mechanistic studies is the identification of the turnover-limiting step, which is the step with the highest energy barrier in the catalytic cycle. DFT calculations of the reaction energy profile can pinpoint this rate-determining step. For many dirhodium-catalyzed reactions involving diazo compounds, the initial step of dinitrogen extrusion to form a rhodium-carbene intermediate is often a critical point. However, depending on the substrate and the specific transformation, the subsequent carbene transfer step (e.g., C-H insertion or cyclopropanation) can also be the turnover-limiting step. Computational studies have revealed that the relative energies of these steps are highly sensitive to the electronic and steric properties of the catalyst and the substrates.

DFT provides detailed geometric and electronic information about the transient species involved in the catalytic cycle. The structure of the key rhodium-carbene intermediate has been extensively studied, revealing its electrophilic nature. The geometry of the transition states for carbene transfer reactions provides insights into the origins of selectivity. For instance, in C-H insertion reactions, the geometry of the transition state can explain the observed regioselectivity and stereoselectivity. Calculations can model the approach of the substrate to the carbene and identify the key interactions that stabilize the transition state leading to the desired product.

Table 3: Calculated Relative Energies for Key Steps in a Model Rhodium-Catalyzed C-H Insertion Reaction

| Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Catalyst + Substrates | 0.0 |

| 2 | Catalyst-Substrate Complex | -5 to -10 |

| 3 | N₂ Extrusion Transition State | +10 to +15 |

| 4 | Rhodium-Carbene Intermediate | -15 to -20 |

| 5 | C-H Insertion Transition State | +15 to +25 |

| 6 | Product Complex | -30 to -40 |

Note: These are illustrative values and the actual energies depend on the specific reaction system and computational level.

Influence of Axial Ligation and Solvation Effects on Reactivity and Selectivity

The reactivity and selectivity of dirhodium(II) catalysts can be significantly modulated by the presence of axial ligands and the solvent environment. DFT calculations have been instrumental in understanding these effects at a molecular level.

Axial ligation, where a Lewis base coordinates to one or both of the axial positions of the dirhodium core, can alter the electronic properties of the catalyst. DFT studies have shown that coordination of an axial ligand can increase the electron density on the rhodium centers, which in turn can affect the electrophilicity of the rhodium-carbene intermediate and the barriers of the catalytic steps. The nature of the axial ligand, from strongly coordinating phosphines to weakly coordinating solvents, can therefore be used to fine-tune the catalyst's performance.

Solvation effects can also play a crucial role in the outcome of a reaction. Explicit and implicit solvation models in DFT calculations can account for the influence of the solvent on the energies of reactants, intermediates, and transition states. These models have demonstrated that polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation barrier. Furthermore, specific interactions between the solvent and the catalytic species, such as hydrogen bonding, can influence the conformational preferences of intermediates and transition states, ultimately affecting the stereoselectivity of the reaction.

Supramolecular Chemistry and Self Assembly of Rhodium Complexes

Induced Self-Assembly Behavior of Rhodium Complexes

The spontaneous aggregation of rhodium complexes in solution is a thermodynamically driven process governed by a delicate interplay of several weak, non-covalent forces. The specific nature of the ligands attached to the rhodium core, the solvent, and the temperature all play crucial roles in inducing and controlling the self-assembly process. For paddlewheel complexes like dirhodium tetracarboxylates, assembly can occur through axial coordination, where ligands bridge two different dirhodium units, leading to the formation of one-dimensional polymeric chains. researchgate.netmdpi.com

While the primary Rh-Rh bond within a dirhodium paddlewheel complex is a strong, covalent interaction with a typical bond length of approximately 2.38 Å, weaker intermolecular interactions between rhodium centers of adjacent complexes can also influence aggregation. researchgate.net In the self-assembly of some square-planar rhodium(I) complexes, Rh(I)···Rh(I) interactions are a significant driving force for the formation of linear assemblies. rsc.org For dirhodium(II,II) complexes like dirhodium tetrabutyrate, the primary mode of assembly is typically through axial ligation rather than direct intermolecular Rh-Rh interactions. However, the electronic properties of the Rh₂⁴⁺ core, influenced by the Rh-Rh bond, are critical in determining the strength of these axial coordination bonds that hold the supramolecular structure together. nih.gov The axial sites of the dirhodium core are Lewis acidic and available for coordination with Lewis bases, which is a key feature enabling the construction of larger assemblies. nih.gov

Beyond metal-centric interactions, the organic ligands of the rhodium complexes are pivotal in guiding self-assembly.

Hydrophobic Interactions: In aqueous or other polar environments, the aggregation of nonpolar components of molecules is entropically favorable. For rhodium complexes bearing long alkyl chains, such as the butyrate (B1204436) groups in dirhodium tetrabutyrate, hydrophobic interactions are a key driving force for self-assembly. nih.gov These interactions cause the alkyl chains to cluster together, minimizing their contact with the polar solvent and stabilizing the resulting supramolecular structure. The interplay between hydrophobic forces and other interactions like hydrogen bonding can lead to strong self-aggregation. nih.gov

Mechanisms of Aggregation (e.g., Isodesmic Growth Mechanism)

The process by which individual rhodium complexes (monomers) assemble into larger structures can follow different mechanistic pathways, primarily distinguished by the thermodynamics of association.

Isodesmic Growth Mechanism: In this mechanism, the Gibbs free energy change for the addition of a monomer to a growing aggregate is constant, regardless of the size of the aggregate. This means there is no initial energy barrier (nucleation) to overcome, and the association constants for each step are equal. Isodesmic polymerization typically results in a broad distribution of small, polydisperse aggregates, with the average size increasing continuously as monomer concentration increases. rsc.orgresearchgate.net

Cooperative (Nucleation-Elongation) Mechanism: In contrast, a cooperative mechanism involves an initial, energetically unfavorable nucleation step to form a small aggregate (the nucleus). Subsequent additions of monomers to this nucleus (elongation) are much more favorable. This pathway is characterized by a critical concentration; below this concentration, no significant aggregation occurs, while above it, large, well-defined polymers form rapidly. researchgate.net Research on the supramolecular polymerization of specific dirhodium(II) paddlewheels with the ditopic ligand 1,4-diazabicyclo[2.2.2]octane (DABCO) suggests that these systems can follow a cooperative, nucleation-elongation mechanism. acs.org This cooperativity arises from conformational restrictions in the ligands that occur upon formation of an initial nucleus, making subsequent monomer additions more favorable. acs.org

The binding constants of ligands to the two axial sites of dirhodium paddlewheels can differ significantly, which also influences the aggregation mechanism. For dirhodium(II) tetrabutyrate, the binding constant for the second axial ligand (K₂) can be several orders of magnitude lower than for the first (K₁), which can disfavor simple linear polymerization and promote more complex assembly pathways. acs.org

| Complex | Ligand | Solvent | K₁ (M⁻¹) | K₂ (M⁻¹) | Mechanism Type |

| Dirhodium(II) tetrabutyrate | Piperidine | Dichloromethane | ~1.6 x 10⁵ | ~4-5 orders of magnitude lower than K₁ | Influences polymerization pathway |

| Dirhodium(II) paddlewheels | DABCO | CHCl₃/n-hexane | Extremely high | - | Cooperative (Nucleation-Elongation) |

Table based on data presented in reference acs.org.

Formation of Nanostructures through Self-Assembly

The directed self-assembly of rhodium complexes allows for the bottom-up construction of well-defined nanoscale structures. The final morphology of the nanostructure is dictated by the geometry of the rhodium complex and the nature of the non-covalent interactions.

Examples of nanostructures formed include:

One-Dimensional Polymeric Chains: As seen with dirhodium tetraacetate derivatives, axial coordination with bifunctional ligands can lead to the formation of 1D coordination polymers. researchgate.netmdpi.com

Helical Polymers: Chiral ligands on dirhodium paddlewheels can induce a helical twist in the supramolecular polymer chain upon assembly with ditopic ligands like DABCO. acs.org

Nanospheres: Rhodium complexes can be preorganized inside self-assembled nanospheres, which then act as templates for the synthesis of encapsulated rhodium nanoparticles. acs.org

Supramolecular Squares: By combining carboxylate exchange with metal-ligand coordination, dirhodium(II) tetracarboxylate units can be selectively assembled into discrete, square-shaped supramolecular structures. rsc.org

The ability to form these structures opens avenues for creating new materials with tailored catalytic or electronic properties. nih.gov

Supramolecular Confinement of Rhodium Catalysts

Encapsulating a homogeneous catalyst within a discrete, hollow supramolecular structure is a powerful strategy to modify its reactivity, enhance its stability, and introduce substrate selectivity. This "supramolecular confinement" creates a microenvironment around the active site, akin to the pocket of an enzyme.

Metal-organic cages (MOCs) are self-assembled, soluble, and discrete molecular containers with well-defined internal cavities. They are ideal hosts for encapsulating rhodium catalysts. Dirhodium paddlewheel units can serve as the metal nodes in the construction of the cage itself. For example, a lantern-type MOC has been synthesized through the self-assembly of dirhodium(II) tetraacetate with a dicarboxylic acid ligand. nih.gov In this structure, the dirhodium units are integral components of the cage framework and their accessible axial sites can function as heterogeneous catalytic centers for reactions like C-H amination. nih.gov

Alternatively, a pre-formed rhodium catalyst can be encapsulated as a guest within a separate, pre-assembled MOC. This has been shown to induce size-selectivity in rhodium-catalyzed hydroformylation, where the cage's pores control which substrates can access the active rhodium center within the cavity. nih.gov This approach combines the high activity of homogeneous catalysts with the selectivity and potential for recyclability often associated with heterogeneous systems.

| Cage/Host System | Rhodium Component | Application | Key Finding |

| MOC-Rh-1 | Dirhodium(II) tetraacetate (as building block) | Heterogeneous C-H amination/insertion | Cage is porous and catalyst can be recycled >9 times. nih.gov |

| Self-assembled MOC | Rhodium bisphosphine complex (as guest) | Size-selective hydroformylation | Cage slows diffusion of larger substrates, leading to selectivity for smaller alkenes. nih.gov |

Impact on Substrate Selectivity and Diffusion in Catalysis

The catalytic activity of dirhodium(II) carboxylates, such as rhodium dibutyrate, is profoundly influenced by the formation of supramolecular assemblies. These higher-order structures can create confined environments around the catalytic active sites, leading to significant impacts on both substrate selectivity and diffusion, thereby mimicking enzymatic behavior.

The ligands surrounding the dirhodium core play a critical role in the reactivities and selectivities of the resulting catalysts. nih.gov The butyrate ligands in rhodium dibutyrate, for instance, contribute to the steric and electronic environment of the catalyst's chiral pocket. This environment is fundamental for molecular recognition and dictates how the catalyst interacts with incoming substrate molecules. The stereopurity and arrangement of these ligands can tailor the product's chirality at the catalyst's active center. mdpi.com

Supramolecular assembly introduces a second sphere of influence beyond the immediate coordination of the ligands. By forming well-defined cages, capsules, or channels, these assemblies can impose steric constraints that control which substrates can access the catalytic rhodium centers. This size- and shape-based filtering is a powerful mechanism for enhancing substrate selectivity. For example, encapsulating a rhodium catalyst within a supramolecular cage can lead to selectivity based on substrate size, where smaller substrates are converted more rapidly because their diffusion into the cage is faster. researchgate.net

This principle has been demonstrated in rhodium-catalyzed [2+2+2] cycloaddition reactions. When a cationic rhodium(I) complex was used without a supramolecular host, the reaction between a 1,6-diyne and various arylacetylenes predominantly yielded the homocycloaddition product. However, upon encapsulation of the rhodium catalyst within a self-assembled hexameric resorcin nih.govarene capsule, a dramatic inversion of selectivity was observed. The confined space within the capsule favored the heterocycloaddition pathway, leading to the formation of 5-aryl-2-tosylisoindoline derivatives as the major products. researchgate.net

The table below illustrates the shift in product distribution for the rhodium-catalyzed cycloaddition of N,N-dipropargyl-p-toluenesulfonamide with different arylacetylenes, both with and without the presence of the supramolecular capsule.

| Arylacetylene Substrate | Conditions | Heterocycloaddition Product Yield (%) | Homocycloaddition Product Yield (%) |

|---|---|---|---|

| Phenylacetylene | Without Capsule | 21 | 79 |

| With Capsule | 69 | 31 | |

| 4-Ethynyltoluene | Without Capsule | 25 | 75 |

| With Capsule | 65 | 35 | |

| 4-Ethynylanisole | Without Capsule | 33 | 67 |

| With Capsule | 53 | 47 |

Transfer of Supramolecular Assemblies to Solid-Vacuum Interfaces

The transfer of pre-formed supramolecular assemblies, such as those involving rhodium dibutyrate, from solution to a solid-vacuum interface is a critical step for the development of advanced functional materials, including heterogeneous catalysts and molecular electronic devices. This process allows for the creation of highly ordered, two-dimensional nanostructures on solid supports. However, it presents significant challenges due to the delicate nature of the non-covalent interactions that hold the assemblies together.

The successful deposition of intact supramolecular structures under ultra-high vacuum (UHV) conditions depends on a delicate balance between the intermolecular forces within the assembly, the molecule-substrate interactions, and the deposition energy. d-nb.inforuben-group.de Techniques such as sublimation or electrospray deposition are used to transfer the molecules to a solid surface, which is often a metal like gold or silver, or a semiconductor.

Key challenges in this process include:

Structural Integrity: The non-covalent bonds (e.g., hydrogen bonds, metal-coordination, van der Waals forces) that define the supramolecular assembly in solution can be weaker than the forces exerted by the solid substrate. This can lead to the disassembly of the structure upon contact with the surface. ruben-group.de

Surface Templating: The atomic lattice of the substrate can act as a template, directing the molecules to form new arrangements that may differ significantly from their structure in solution. This surface-directing effect can override the pre-programmed self-assembly of the complex.

Kinetic Trapping: The deposition process can lead to kinetically trapped, non-equilibrium structures that are different from the thermodynamically stable assemblies formed in solution. d-nb.info

Despite these challenges, studies have shown that it is possible to transfer complex, three-dimensional, hydrogen-bonded supramolecular assemblies onto a surface intact via thermal sublimation under UHV. d-nb.info For rhodium complexes, research has demonstrated the formation of wire-like nanostructures from rhodium(I) isocyanide complexes in solution, driven by Rh(I)···Rh(I) interactions and π-π stacking. researchgate.net The ability to transfer such ordered aggregates to a surface opens the possibility of creating conductive molecular wires.

The table below summarizes the critical factors that influence the outcome of transferring supramolecular assemblies to a solid-vacuum interface.

| Factor | Description | Impact on Assembly Transfer |

|---|---|---|

| Intermolecular Forces | The strength and directionality of non-covalent bonds (e.g., hydrogen bonding, metal-ligand coordination) within the assembly. | Stronger, more rigid interactions increase the likelihood of the assembly remaining intact during deposition. |

| Substrate Reactivity | The chemical nature and cleanliness of the solid surface (e.g., Au(111), Ag(111), Si(111)). | A highly reactive surface may cause dissociation of the assembly, while an inert surface is more likely to preserve its structure. |

| Deposition Conditions | Parameters such as sublimation temperature, deposition rate, and substrate temperature. | Low deposition rates and controlled substrate temperatures can provide molecules with sufficient mobility to find their thermodynamic minimum energy state on the surface, promoting ordered structures. |

| Molecular Design | The structure of the molecular building blocks, including their symmetry and functional groups. | Molecules designed with specific surface-binding moieties can promote controlled orientation and assembly on the substrate. |

For dirhodium carboxylates like rhodium dibutyrate, their paddlewheel structure provides a rigid core. Supramolecular assemblies of these complexes would likely be governed by interactions at the axial positions and between the peripheral butyrate groups. The successful transfer of these assemblies would enable the fabrication of surfaces with a high density of well-defined catalytic sites, potentially leading to highly selective and reusable heterogeneous catalysts.

Q & A

What are the established synthesis protocols for rhodium dibutyrate, and how can researchers optimize reaction conditions for higher yields?

Level: Basic

Methodological Answer:

Synthesis typically involves rhodium(III) precursors and butyric acid derivatives under controlled temperatures (80–120°C) in inert atmospheres. To optimize yields:

- Systematically vary parameters (e.g., molar ratios, solvent polarity, reaction time) using a factorial design approach.

- Monitor progress with inline spectroscopic techniques (e.g., FTIR for carboxylate ligand coordination ).

- Include control experiments to isolate side reactions (e.g., ligand degradation at high temperatures) .

- Use statistical tools like ANOVA to identify significant variables affecting yield .

How can researchers resolve contradictions in reported catalytic activities of rhodium dibutyrate across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from differences in experimental setups or characterization methods. Address discrepancies by:

- Conducting a meta-analysis of literature data to compare reaction conditions (e.g., solvent, substrate scope, catalyst loading) .

- Replicating key studies under standardized conditions to isolate variables (e.g., oxygen sensitivity, ligand purity) .

- Applying multivariate regression to quantify the influence of extrinsic factors (e.g., trace moisture) on catalytic performance .

What spectroscopic and analytical techniques are most effective for characterizing rhodium dibutyrate’s structure and purity?

Level: Basic

Methodological Answer:

- X-ray diffraction (XRD): Resolve crystal structure and confirm ligand coordination geometry .

- NMR spectroscopy: Use H and C NMR to verify ligand integrity and detect impurities (e.g., free butyrate ligands) .

- Elemental analysis: Validate stoichiometry via carbon/hydrogen/nitrogen (CHN) analysis .

- Thermogravimetric analysis (TGA): Assess thermal stability and decomposition pathways .

What experimental strategies are recommended for investigating ligand exchange dynamics in rhodium dibutyrate under varying solvent environments?

Level: Advanced

Methodological Answer:

- Design kinetic studies using stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates in real time .

- Compare solvent effects (e.g., dielectric constant) on exchange equilibria using H NMR titration experiments .

- Pair experimental data with density functional theory (DFT) calculations to model solvent-catalyst interactions .

- Include chelating agents (e.g., EDTA) as controls to confirm ligand-specific behavior .

How should researchers design controlled experiments to assess rhodium dibutyrate’s stability under different storage conditions?

Level: Basic

Methodological Answer:

- Test stability in inert (argon) vs. ambient atmospheres over 1–12 months.

- Use accelerated aging studies (e.g., 40°C/75% relative humidity) to simulate long-term degradation .

- Monitor changes via periodic XRD (crystallinity) and ICP-MS (rhodium leaching) .

- Include a reference standard (e.g., rhodium acetate) for comparative stability analysis .

What computational approaches complement experimental data in elucidating the electronic structure and reactivity of rhodium dibutyrate?

Level: Advanced

Methodological Answer:

- Perform DFT calculations to map molecular orbitals and predict redox potentials .

- Simulate reaction pathways (e.g., catalytic cycles) using software like Gaussian or ORCA .

- Validate computational models with experimental spectroscopic data (e.g., UV-Vis absorption bands) .

- Compare charge distribution with analogous rhodium complexes to rationalize reactivity trends .

What are the key considerations for ensuring reproducibility in synthesizing rhodium dibutyrate across different laboratories?

Level: Basic

Methodological Answer:

- Publish detailed protocols with exact reagent grades, purification steps, and inert handling techniques .

- Provide raw characterization data (e.g., NMR spectra, XRD patterns) in supplementary materials .

- Use collaborative interlaboratory studies to identify critical variables (e.g., stirring rate, cooling gradients) .

How can researchers integrate mechanistic studies with kinetic data to propose a reaction pathway for rhodium dibutyrate-mediated catalysis?

Level: Advanced

Methodological Answer:

- Combine Eyring analysis (temperature-dependent kinetics) with isotopic labeling (e.g., C) to identify rate-determining steps .

- Use operando spectroscopy (e.g., Raman) to detect transient intermediates during catalysis .

- Correlate kinetic isotope effects (KIEs) with DFT-computed transition states to validate mechanisms .

What are the best practices for conducting a literature review on rhodium dibutyrate to identify gaps in current knowledge?

Level: Basic

Methodological Answer:

- Search databases like SciFinder and Web of Science using controlled vocabulary (e.g., "rhodium carboxylates," "ligand effects") .

- Prioritize primary literature (peer-reviewed journals) over patents or non-peer-reviewed sources .

- Create a matrix to catalog reported properties (e.g., catalytic activity, stability) and highlight understudied areas (e.g., aqueous-phase applications) .

What methodologies are effective in correlating rhodium dibutyrate’s crystallographic data with its catalytic performance in asymmetric reactions?

Level: Advanced

Methodological Answer:

- Perform single-crystal XRD to resolve chiral centers and correlate stereochemistry with enantioselectivity .

- Use linear free-energy relationships (LFERs) to link steric/electronic parameters (e.g., Tolman cone angles) to catalytic outcomes .

- Conduct substrate screening with chiral HPLC to quantify enantiomeric excess (ee) under varied conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.